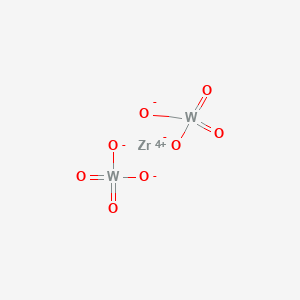
Sodium 4-fluorobenzenesulfinate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Flurobenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C6H4FNaO2S. It is a white crystalline solid known for its applications in organic synthesis and as a reagent in various chemical reactions . The compound is characterized by its high thermal stability and solubility in water, alcohol, and ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Flurobenzenesulfinic acid sodium salt is typically synthesized through the reaction of fluorobenzene with sodium sulfinate under controlled conditions. The reaction is carried out in a solvent, often under specific temperature and pressure conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of 4-Flurobenzenesulfinic acid sodium salt involves large-scale reactions using fluorobenzene and sodium sulfinate. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Flurobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used.
Major Products:
Oxidation: Produces sulfonic acids.
Reduction: Produces sulfides.
Substitution: Produces various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Flurobenzenesulfinic acid sodium salt is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of 4-Flurobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile in substitution reactions. The sulfinic acid group can donate electrons, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Benzenesulfinic acid sodium salt
- 4-Chlorobenzenesulfinic acid sodium salt
- 4-Bromobenzenesulfinic acid sodium salt
Comparison: 4-Flurobenzenesulfinic acid sodium salt is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its chloro and bromo counterparts . The fluorine atom also enhances the compound’s stability and solubility in various solvents .
Eigenschaften
Molekularformel |
C6H8FNaO4S |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
sodium;4-fluorobenzenesulfinate;dihydrate |
InChI |
InChI=1S/C6H5FO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
VZETXJGZDHPQCZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)


![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)



